molecular formula C18H21NO5 B4032782 6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B4032782
M. Wt: 331.4 g/mol
InChI Key: VJGWBNMMVPDGAM-UHFFFAOYSA-N
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Description

6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14197277 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Studies and Heterocyclic Chemistry

Research on stereochemical properties and the preparation of partially saturated benzoxazines, benzoxazinones, and benzoxazinethiones reveals insights into the synthesis and conformational analysis of cyclic compounds similar to the given structure. These studies emphasize the importance of stereochemistry in designing molecules with desired chemical and physical properties, potentially applicable in developing new materials or biologically active compounds (Bernáth et al., 1985).

Photophysics and Photochemistry

Investigations into the photolysis of chloroanilines and the generation of phenyl cations underline the significance of understanding photochemical behaviors in developing light-responsive materials or studying degradation pathways of environmental contaminants (Guizzardi et al., 2001).

Molecular Engineering and Crystal Structures

Studies on the crystal engineering of supramolecular assemblies demonstrate the utility of carboxylic acids and aza donor molecules in forming structured materials. These materials have potential applications in catalysis, sensor development, and the design of functionalized surfaces (Arora & Pedireddi, 2003).

Coordination Chemistry and Luminescence

Research on lanthanide-based coordination polymers assembled from derivatives of dihydroxy benzoates explores the syntheses, crystal structures, and photophysical properties of these materials. Such studies are crucial for developing luminescent materials with potential applications in lighting, displays, and bioimaging (Sivakumar et al., 2011).

Properties

IUPAC Name

6-(1,3-benzodioxol-5-ylmethylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-10-5-13(14(18(21)22)6-11(10)2)17(20)19-8-12-3-4-15-16(7-12)24-9-23-15/h3-4,7,13-14H,5-6,8-9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGWBNMMVPDGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.